1-Benzyl-5-phenyltetrazole
Overview
Description
1-Benzyl-5-phenyltetrazole is an organic compound with the molecular formula C14H11N5 and a molecular weight of 253.27 g/mol . It belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
1-Benzyl-5-phenyltetrazole can be synthesized through several methods. One common approach involves the reaction of benzyl isothiocyanate with sodium azide in the presence of water, yielding 1-benzyl-1H-tetrazole-5-thiol . Another method involves the heterocyclization reaction of primary amines, orthoesters, and azides in an acetic acid medium . These methods are known for their efficiency and high yields.
Chemical Reactions Analysis
1-Benzyl-5-phenyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tetrazole ring can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include strong oxidizers, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-5-phenyltetrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-phenyltetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring’s electron-donating and electron-withdrawing properties allow it to stabilize electrostatic interactions and facilitate receptor-ligand binding . This makes it a valuable pharmacophore in medicinal chemistry.
Comparison with Similar Compounds
1-Benzyl-5-phenyltetrazole can be compared with other similar compounds, such as:
1-Benzyloxy-5-phenyltetrazole: This compound has similar structural features but exhibits different biological activities.
5-Phenyltetrazole: Another tetrazole derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Biological Activity
1-Benzyl-5-phenyltetrazole is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly as a P2X7 receptor antagonist. This receptor is implicated in various physiological and pathological processes, including inflammation and pain signaling. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a tetrazole ring, which is known for its ability to engage in various chemical reactions, enhancing its utility in medicinal chemistry. The compound's structure can be represented as follows:
The compound's unique substitution pattern contributes to its biological activity, allowing it to interact with specific molecular targets effectively.
The primary mechanism of action for this compound involves its antagonistic effects on the P2X7 receptor. Activation of this receptor by ATP leads to the influx of cations and subsequent cellular responses, including the release of pro-inflammatory cytokines like IL-1β. This compound inhibits these processes, thereby modulating inflammation and pain pathways .
Antimicrobial Properties
Research indicates that this compound exhibits antibacterial and antifungal activities. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's activity is comparable to other known antimicrobial agents .
Pain Modulation
In neuropathic pain models, this compound has demonstrated significant efficacy in reversing mechanical allodynia without affecting motor coordination. This suggests its potential as a therapeutic agent for managing chronic pain conditions .
Structure-Activity Relationship (SAR)
A series of SAR studies have been conducted to optimize the biological activity of this compound derivatives. Key findings include:
- Substituent Effects : Variations in the benzyl and phenyl substituents significantly influence the potency against the P2X7 receptor.
- Regiochemical Importance : The position of substitutions on the tetrazole ring plays a crucial role in determining biological activity .
Table 1: Structure-Activity Relationship Summary
Compound Variant | P2X7 Activity (IC50) | Antimicrobial Activity | Notes |
---|---|---|---|
This compound | ~100 nM | Moderate | Lead compound |
Variant A (with methyl group) | ~50 nM | High | Enhanced potency |
Variant B (with chloro group) | ~200 nM | Low | Reduced activity |
Study on Neuropathic Pain
A study published in Journal of Medicinal Chemistry evaluated several analogs of this compound for their ability to inhibit P2X7-mediated calcium flux in cell lines. The most potent compounds showed significant efficacy in reducing pain responses in animal models, suggesting their potential as novel analgesics .
Antimicrobial Efficacy Study
In another study assessing antimicrobial properties, this compound was tested against clinical strains of bacteria including MRSA. The results indicated that it possesses comparable efficacy to traditional antibiotics, highlighting its potential role as an alternative treatment option .
Properties
IUPAC Name |
1-benzyl-5-phenyltetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-3-7-12(8-4-1)11-18-14(15-16-17-18)13-9-5-2-6-10-13/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRHEDWQEBRFOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308653 | |
Record name | 1-benzyl-5-phenyltetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28386-90-5 | |
Record name | NSC206232 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzyl-5-phenyltetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BENZYL-5-PHENYL-1H-TETRAAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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